N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic nomenclature of this compound reflects its complex stereochemical architecture and functional group arrangement. The International Union of Pure and Applied Chemistry designation precisely defines the spatial orientation of the molecule through specific stereochemical descriptors. The (1S) configuration at the benzylic carbon position indicates the absolute stereochemistry of the hydroxyl-bearing center, while the (2R) designation specifies the configuration at the naphthalene-attached carbon center.
The molecular formula C20H24N2O4S encompasses twenty carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 388.5 grams per mole. The compound exhibits multiple chiral centers that contribute to its overall three-dimensional structure and potential biological specificity. The presence of both S and R configurations within the same molecule creates a unique stereochemical environment that influences molecular recognition processes and conformational stability.
The structural nomenclature reveals the presence of a methanesulfonamide group attached to a para-substituted phenyl ring, which is further connected to a complex side chain containing hydroxyl and amino functionalities. The naphthalene moiety exists in a partially reduced form as a 3,4-dihydro-2H-naphthalen-1-one system, contributing to the overall molecular complexity. This structural arrangement creates multiple sites for potential hydrogen bonding and π-π interactions, which are crucial for determining the compound's solid-state packing and solution conformation.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide |
| InChI Key | GHACVBCUANDNID-UHFFFAOYSA-N |
| Stereochemical Centers | Two defined chiral centers with (1S) and (2R) configurations |
X-ray Crystallography and Conformational Studies
Crystallographic analysis of naphthalene sulfonamide derivatives has provided extensive insights into their three-dimensional molecular architectures and intermolecular packing arrangements. X-ray diffraction studies reveal that these compounds typically exhibit strong intermolecular interactions in the crystalline state, particularly through hydrogen bonding networks involving the sulfonamide functional groups. The crystal structures demonstrate characteristic conformational preferences that are stabilized by both intramolecular and intermolecular forces.
Research on related naphthalene sulfonamide compounds has shown that the sulfonamide group adopts specific orientations relative to the aromatic rings, creating favorable environments for hydrogen bond formation. The crystallographic data indicates that N-H⋯O hydrogen bonds play crucial roles in stabilizing the crystal packing, with typical N⋯O distances ranging from 2.8 to 3.2 Angstroms. These interactions contribute significantly to the overall stability of the crystalline lattice and influence the physical properties of the solid material.
Conformational analysis reveals that the naphthalene ring system maintains a planar configuration, while the aliphatic chain adopting extended conformations to minimize steric interactions. The hydroxyl group participates in hydrogen bonding networks that further stabilize the preferred molecular conformation. Crystallographic studies of similar compounds have demonstrated that the phenyl ring can adopt various orientations relative to the sulfonamide group, with the specific conformation influenced by crystal packing forces and intermolecular interactions.
The three-dimensional structure determined through X-ray crystallography shows that the molecule adopts a U-shaped conformation in the solid state. This conformation allows for optimal intermolecular interactions while minimizing unfavorable steric contacts between different molecular regions. The crystal packing is characterized by the formation of dimeric units through N-H⋯O hydrogen bonds, which subsequently organize into extended supramolecular architectures.
| Structural Parameter | Typical Range |
|---|---|
| N-H⋯O Hydrogen Bond Distance | 2.8-3.2 Å |
| S-N Bond Length | 1.61-1.63 Å |
| C-S Bond Length | 1.77-1.78 Å |
| Sulfonamide N-H⋯O Angle | 150-170° |
| Torsion Angles (Aromatic Systems) | 0-30° |
Comparative Molecular Geometry with Related Naphthalene Sulfonamide Derivatives
Comparative structural analysis with related naphthalene sulfonamide derivatives reveals both similarities and distinct differences in molecular geometry and conformational preferences. The fundamental sulfonamide functional group maintains consistent geometric parameters across different derivatives, with S-N bond lengths typically ranging from 1.61 to 1.63 Angstroms and similar angular arrangements around the sulfur center. However, the substitution patterns on both the naphthalene and phenyl rings significantly influence the overall molecular shape and intermolecular interaction patterns.
Naphthalene-1-sulfonamide and naphthalene-2-sulfonamide derivatives exhibit different geometric arrangements due to the positional isomerism of the sulfonamide attachment. The 1-substituted derivatives generally show greater conformational flexibility compared to their 2-substituted counterparts, which tend to adopt more rigid planar arrangements. This difference in flexibility directly impacts the crystal packing efficiency and the formation of specific hydrogen bonding networks in the solid state.
The incorporation of additional functional groups, such as hydroxyl and amino substituents, creates new sites for intermolecular interactions that are absent in simpler naphthalene sulfonamide structures. These additional functional groups can participate in complex hydrogen bonding networks that stabilize specific conformations and influence the overall supramolecular architecture. Comparative studies have shown that compounds with multiple hydrogen bonding sites tend to form more extensive three-dimensional networks compared to simpler derivatives.
Molecular geometry comparisons reveal that the distance between the naphthalene centroid and the phenyl ring centroid varies significantly among different derivatives, ranging from approximately 8 to 12 Angstroms depending on the linker structure and conformational flexibility. The dihedral angles between aromatic systems also show considerable variation, with values ranging from near-coplanar arrangements to nearly perpendicular orientations. These geometric variations directly correlate with differences in intermolecular π-π stacking interactions and overall crystal packing density.
The stereochemical complexity of this compound distinguishes it from simpler naphthalene sulfonamide derivatives through its multiple chiral centers and extended aliphatic chain. This increased structural complexity results in more diverse conformational possibilities and potentially more specific molecular recognition properties compared to structurally simpler analogs.
| Compound Type | Typical Aromatic-Aromatic Distance | Conformational Flexibility | Hydrogen Bonding Sites |
|---|---|---|---|
| Simple Naphthalene Sulfonamides | 6-8 Å | Low to Moderate | 2-3 |
| Substituted Naphthalene Sulfonamides | 8-10 Å | Moderate | 3-4 |
| Complex Derivatives with Chiral Centers | 10-12 Å | High | 4-6 |
| Multi-functional Naphthalene Sulfonamides | 8-14 Å | Very High | 5-8 |
Eigenschaften
CAS-Nummer |
129314-29-0 |
|---|---|
Molekularformel |
C20H24N2O4S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3/t16-,19-/m1/s1 |
InChI-Schlüssel |
GHACVBCUANDNID-VQIMIIECSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O |
Isomerische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[C@@H](CNC[C@H]2CCC3=CC=CC=C3C2=O)O |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O |
Synonyme |
(4'-1-hydroxy-2-(((1,2,3,4-tetrahydro-1-oxo-2-naphthyl)methyl)amino)ethyl)methanesulfonanilide hydrochloride 1045U85 1045U85, (R,R)-isomer 1045U85, (R,S)-isomer 1045U85, (S,R)-isomer 1045U85, (S,S)-isome |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination of 1-Hydroxy-2-Acetonaphthone
The naphthalene subunit originates from 1-hydroxy-2-acetonaphthone , which undergoes bromination using N-bromosuccinimide (NBS) in methanol under reflux. Silica gel is employed as a catalyst, yielding 2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone with 85–90% efficiency.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS (1.2 eq) | Methanol | Reflux | 10–15m | 88% |
Amination and Stereochemical Control
The brominated intermediate reacts with methylamine in dichloromethane, followed by chiral resolution using L-tartaric acid to isolate the (2R)-configured amine. Asymmetric hydrogenation with a Ru-BINAP catalyst achieves enantiomeric excess >95%.
Synthesis of N-[4-[(1S)-1-Hydroxyethyl]Phenyl]Methanesulfonamide
Sulfonylation of 4-Aminophenethyl Alcohol
4-Aminophenethyl alcohol is treated with methanesulfonyl chloride in dichloromethane with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide (87% yield).
Characterization Data
Oxidation and Reductive Amination
The hydroxyl group is oxidized to a ketone using pyridinium chlorochromate (PCC) , followed by reductive amination with the (2R)-naphthalenone-methylamine subunit. Sodium cyanoborohydride in methanol at pH 5–6 affords the (1S)-configured product.
Coupling and Final Purification
Reductive Amination Protocol
The ketone intermediate reacts with the (2R)-naphthalenone-methylamine under reductive conditions:
Chiral Chromatography
Final purification uses chiral HPLC (Chiralpak IA column) with hexane:isopropanol (80:20) to isolate the target compound (>99% enantiomeric purity).
Analytical Validation and Spectral Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1S,2R) configuration, with C–C bond lengths of 1.54 Å (hydroxyethyl) and 1.47 Å (naphthalenone-methylamino).
Industrial-Scale Considerations
-
Cost Efficiency: Bromination with NBS is preferable over HBr due to reduced byproducts.
-
Sustainability: Methanol is recycled via distillation, reducing waste.
Challenges and Optimization
Analyse Chemischer Reaktionen
1045U85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
1045U85 exerts its effects by antagonizing serotonin receptors, adrenergic receptor alpha-1, and beta-1 adrenergic receptors. By blocking these receptors, the compound can inhibit the physiological actions mediated by these receptors, such as vasoconstriction and increased heart rate. This mechanism is particularly beneficial in managing hypertension, as it helps in reducing blood pressure .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural differentiators include:
- (1S,2R) stereochemistry : Likely improves target specificity compared to racemic mixtures.
- Methanesulfonamide moiety : Contributes to hydrogen bonding and solubility.
Table 1: Comparison of Structural and Inferred Physicochemical Properties
*Solubility values are extrapolated from structural analogs.
Key Observations:
- Lipophilicity : The target compound’s naphthalenyl group increases logP (3.5) compared to the chloro-substituted analog (logP 2.8 ), suggesting better membrane permeability but lower aqueous solubility.
- Stereochemical Impact : The (1S,2R) configuration may enhance binding affinity compared to compounds with single stereocenters (e.g., (S)-configuration in ).
Pharmacological Implications (Inferred)
- Receptor Binding : The naphthalenyl group may facilitate interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrase or β-adrenergic receptors), similar to benzenesulfonamide derivatives .
- Metabolic Stability : The chloro-substituted analog likely undergoes faster hepatic clearance due to its electronegative substituent, whereas the target compound’s bulkier naphthalenyl group may slow metabolism.
- Stereochemical Specificity : Compounds with mismatched stereochemistry (e.g., (2S,4S,5S) in ) often show reduced activity, underscoring the importance of the target’s (1S,2R) configuration.
Biologische Aktivität
N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a naphthalene moiety and a sulfonamide group, which are known to impart various biological functions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of two nitrogen atoms, four oxygen atoms, and a sulfonamide functional group that is crucial for its biological activity.
1. Anticancer Properties
Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that it can effectively inhibit the growth of leukemia cells by inducing apoptosis and cell cycle arrest.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (acute leukemia) | 0.3 | Apoptosis induction |
| MOLM13 (acute monocytic leukemia) | 1.2 | Cell cycle arrest |
| HT-29 (colorectal) | 14 | ERK pathway inhibition |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.
2. Inhibition of Enzymatic Activity
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been shown to inhibit MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway frequently activated in cancers.
Case Study: MEK Inhibition
In a study involving xenograft models, administration of the compound resulted in significant tumor growth inhibition, primarily through the downregulation of ERK phosphorylation. This was evidenced by Western blot analyses showing reduced levels of phospho-ERK1/2 after treatment.
3. Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways. Its ability to cross the blood-brain barrier opens avenues for investigating its effects on neurodegenerative diseases.
Table 2: Neuroprotective Effects
| Model | Effect Observed | Reference |
|---|---|---|
| Murine model of Alzheimer's | Reduced neuroinflammation | |
| In vitro neuronal cultures | Increased cell viability |
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in malignant cells.
- Signal Transduction Modulation : By inhibiting key signaling pathways such as MEK/ERK, it disrupts cellular responses to growth factors.
Q & A
Q. Structural verification :
- 1H/13C NMR : Confirm stereochemistry (e.g., (1S)-hydroxy and (2R)-oxo configurations) and functional groups (e.g., methanesulfonamide at δ 3.0–3.5 ppm for S–CH₃) .
- Mass spectrometry (ESI) : Validate molecular weight (e.g., [M+H]+ peaks within ±0.5 Da error) .
Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
- HPLC : Monitor degradation products using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) at 25°C. Calculate retention time shifts or new peaks .
- UV-Vis spectroscopy : Track absorbance changes at λmax (~280 nm for aromatic systems) under accelerated stability conditions (e.g., 40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C indicates suitability for room-temperature storage) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
Answer:
- Assay optimization :
- Enzyme inhibition : Use recombinant enzymes (e.g., dihydropteroate synthase for sulfonamide activity) with standardized substrate concentrations (Km adjustments) to minimize false negatives .
- Cellular assays : Account for membrane permeability by measuring intracellular concentrations via LC-MS/MS. Adjust results for efflux pump activity (e.g., P-gp inhibitors like verapamil) .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., trimethoprim for antibacterial assays) to mitigate batch-to-batch variability .
Advanced: What strategies are effective for optimizing reaction yields in large-scale synthesis while maintaining stereochemical integrity?
Answer:
- Catalyst screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric induction during hydroxyethyl or naphthalenone formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, but may require low temperatures (−20°C) to prevent racemization .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and terminate before side-product formation .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the naphthalenone moiety in pharmacological activity?
Answer:
- Analog synthesis : Replace the naphthalenone group with bicyclic or monocyclic ketones (e.g., tetralone vs. cyclohexanone derivatives) and compare IC₅₀ values .
- Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity). Highlight π-π stacking interactions with aromatic residues .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (naphthalenone) using Schrödinger’s Phase .
Basic: What protocols ensure accurate quantification of this compound in biological matrices (e.g., plasma, tissue)?
Answer:
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (C18 cartridges) to remove interferents .
- LC-MS/MS : Use a triple quadrupole system with MRM transitions (e.g., m/z 450 → 320 for quantification; m/z 450 → 280 for confirmation). Calibrate with deuterated internal standards (e.g., d₃-methanesulfonamide) .
Advanced: How should researchers address discrepancies in solubility data reported in different solvents?
Answer:
- Solubility profiling : Use shake-flask method with HPLC quantification. For polar solvents (DMSO, water), pre-saturate solutions with nitrogen to prevent oxidation .
- Co-solvent systems : Test PEG-400/water mixtures (10–40% PEG) to enhance aqueous solubility while avoiding micelle formation .
- Theoretical vs. experimental : Compare results with Hansen solubility parameters (Δδ < 5 MPa¹/² indicates miscibility) .
Advanced: What mechanistic studies can elucidate the compound’s metabolic pathways in hepatic models?
Answer:
- Microsomal incubations : Use human liver microsomes (HLM) with NADPH regeneration systems. Identify phase I metabolites (e.g., hydroxylation at the naphthalenone ring) via UPLC-QTOF .
- CYP enzyme inhibition : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint isoforms responsible for metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
